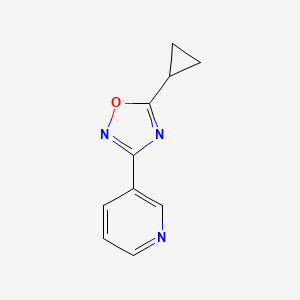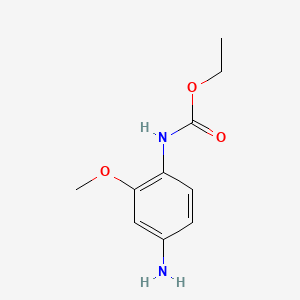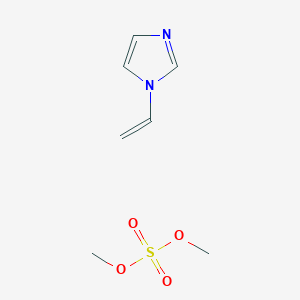
2,6-Dimethyl-3,5-dinitropyridin-4-OL
Descripción general
Descripción
2,6-Dimethyl-3,5-dinitropyridin-4-OL, also known as DMDNP, is a highly explosive compound that has been used as a primary explosive since the early 20th century. It is a yellow crystalline solid that is soluble in organic solvents and has a high sensitivity to shock and friction. DMDNP has been extensively studied due to its explosive properties and potential use as a high-energy material. However, recent research has focused on its potential applications in the field of medicine, specifically in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-3,5-dinitropyridin-4-OL in cancer cells is not fully understood. However, studies have shown that it induces apoptosis by activating the caspase pathway. It also inhibits the NF-κB pathway, which is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
2,6-Dimethyl-3,5-dinitropyridin-4-OL has been found to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells and induce apoptosis without affecting normal cells. Additionally, 2,6-Dimethyl-3,5-dinitropyridin-4-OL has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Dimethyl-3,5-dinitropyridin-4-OL in lab experiments is its high sensitivity to shock and friction, which makes it an excellent explosive material for research purposes. Additionally, its anti-cancer properties make it a promising candidate for cancer research. However, its explosive properties also pose a significant safety risk, and its use in lab experiments requires extensive safety precautions.
Direcciones Futuras
Future research on 2,6-Dimethyl-3,5-dinitropyridin-4-OL could focus on improving its selectivity to cancer cells and reducing its toxicity to normal cells. Additionally, studies could investigate the potential use of 2,6-Dimethyl-3,5-dinitropyridin-4-OL in combination with other anti-cancer agents to enhance its effectiveness. Further research could also explore the use of 2,6-Dimethyl-3,5-dinitropyridin-4-OL in other applications, such as in the field of energy storage.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3,5-dinitropyridin-4-OL has been studied extensively for its explosive properties and has been used as a primary explosive in various military applications. However, recent research has focused on its potential applications in the field of medicine. Studies have shown that 2,6-Dimethyl-3,5-dinitropyridin-4-OL has anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2,6-dimethyl-3,5-dinitro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-3-5(9(12)13)7(11)6(10(14)15)4(2)8-3/h1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRIRIDISHTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-dinitropyridin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)









![(R)-2-(Benzyloxy)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B3259485.png)
![4-[(Pyridin-4-yl)amino]benzonitrile](/img/structure/B3259486.png)

![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)